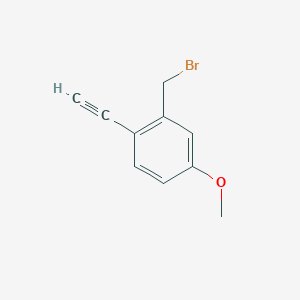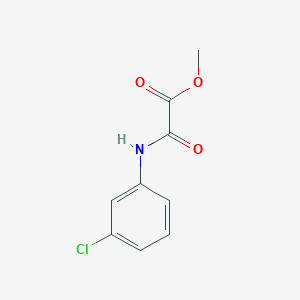
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves the fluorination of benzo(a)pyrene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various fluorinated and oxygenated derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to potential therapeutic effects. It also interacts with various enzymes, affecting their activity and leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound without the fluorine substitution.
6-Chloro-2,3-dihydrobenzo(a)pyrene-2,3-diol: A chlorinated analog with similar properties.
2,3-Dihydrobenzo(a)pyrene-2,3-diol: The non-fluorinated version of the compound.
Uniqueness
6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
83768-91-6 |
|---|---|
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
6-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-19-13-4-2-1-3-11(13)12-6-5-10-9-16(22)20(23)15-8-7-14(19)18(12)17(10)15/h1-9,16,20,22-23H |
InChI-Schlüssel |
ATBDQVARWTZTFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=C4C(=CC(C5O)O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


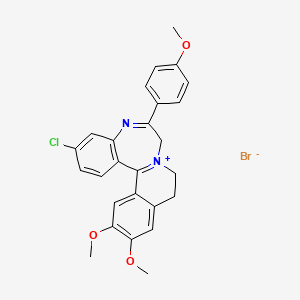
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)

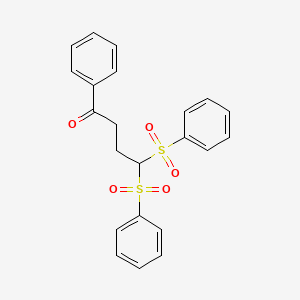

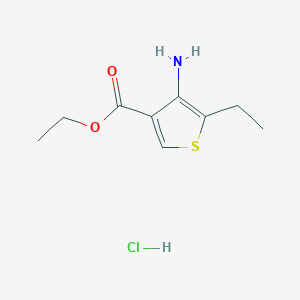
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)
